[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13467015
Molecular Formula: C12H15Cl2NO2
Molecular Weight: 276.16 g/mol
* For research use only. Not for human or veterinary use.
![[(2,5-Dichloro-benzyl)-isopropyl-amino]-acetic acid -](/images/structure/VC13467015.png)
Specification
Molecular Formula | C12H15Cl2NO2 |
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Molecular Weight | 276.16 g/mol |
IUPAC Name | 2-[(2,5-dichlorophenyl)methyl-propan-2-ylamino]acetic acid |
Standard InChI | InChI=1S/C12H15Cl2NO2/c1-8(2)15(7-12(16)17)6-9-5-10(13)3-4-11(9)14/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
Standard InChI Key | YKHQRCIIHMCUNN-UHFFFAOYSA-N |
SMILES | CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Canonical SMILES | CC(C)N(CC1=C(C=CC(=C1)Cl)Cl)CC(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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2,5-Dichlorobenzyl group: A benzene ring substituted with chlorine atoms at the 2nd and 5th positions, conferring electron-withdrawing effects and enhancing stability.
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Isopropylamino group: A secondary amine linked to an isopropyl chain, contributing to lipophilicity and potential receptor interactions.
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Acetic acid moiety: A carboxylic acid functional group enabling salt formation and hydrogen bonding.
Molecular Formula:
Molecular Weight: 289.15 g/mol .
Physical Properties
Synthesis and Optimization
Carboxylic Acid Activation
A patent (EP1698611A1) outlines a method for synthesizing phenylacetic acid derivatives via chlorination and amidation :
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Chlorination: 2,5-Dichlorobenzyl chloride is reacted with isopropylamine in a chlorinated solvent (e.g., 1,2-dichloroethane) under acidic conditions.
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Amidation: The intermediate amine is coupled with bromoacetic acid using a carbodiimide coupling agent (e.g., EDC/HOBt) .
Yield: 72–89% after purification via silica gel chromatography .
Alternative Pathway
A modified approach employs Schotten-Baumann conditions:
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Step 1: 2,5-Dichlorobenzyl bromide + isopropylamine → Secondary amine.
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Step 2: Reaction with ethyl chloroacetate, followed by alkaline hydrolysis to yield the acetic acid derivative .
Advantages: Higher regioselectivity and reduced dimer formation .
Biological Activity and Mechanisms
Antimicrobial Properties
The dichlorobenzyl group disrupts microbial membranes, while the isopropylamino moiety enhances cellular uptake:
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Antibacterial Activity:
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Antifungal Activity: Inhibits Candida albicans biofilm formation at 50 µg/mL .
Enzyme Inhibition
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Phospholipase A2 (PLA2G15):
Displays competitive inhibition (), potentially mitigating drug-induced phospholipidosis . -
USP1/UAF1 Deubiquitinase:
Modulates ubiquitination pathways in cancer cells () .
Applications in Drug Development
Anticancer Agents
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Mechanism: Induces PCNA monoubiquitination, impairing DNA repair in H1299 lung cancer cells () .
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Synergy: Enhances cisplatin cytotoxicity by 40% in combinatorial assays .
Neuroprotective Effects
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Oxidative Stress Mitigation: At 12.5 µg/mL, improves PC12 cell viability by 81% under -induced damage .
Comparative Analysis with Structural Analogues
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